molecular formula C8H5F2NO4 B8137173 2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde

2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde

Cat. No.: B8137173
M. Wt: 217.13 g/mol
InChI Key: JINBLHBNFBMWJX-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde is a multifunctional aromatic compound designed for advanced chemical synthesis. Its structure incorporates three distinct functional groups—an aldehyde, a nitro group, and a methoxy group—on a difluorinated benzene ring, making it a versatile and valuable intermediate for researchers. The electron-withdrawing nature of the nitro and aldehyde groups, influenced by the fluorine substituents, makes this compound particularly receptive to nucleophilic substitution and reduction reactions. This allows for the selective modification of the ring system, a key step in creating complex molecular architectures. In practice, this compound serves as a crucial precursor in medicinal chemistry for the development of active pharmaceutical ingredients (APIs), including potential kinase inhibitors or other small-molecule therapeutics. Furthermore, its defined structure and substituents make it a candidate for creating organic materials with non-linear optical (NLO) properties . Researchers can utilize the aldehyde group for condensation reactions, such as the formation of Schiff bases, while the nitro group can be selectively reduced to an amine for further functionalization into heterocyclic systems like acridones . This compound is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,6-difluoro-4-methoxy-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c1-15-6-2-5(9)4(3-12)7(10)8(6)11(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINBLHBNFBMWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1[N+](=O)[O-])F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Difluoro 4 Methoxy 3 Nitrobenzaldehyde and Analogous Systems

Strategies for Regioselective Installation of Fluorine Atoms onto the Benzaldehyde (B42025) Core

The introduction of fluorine onto an aromatic ring is a critical step in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties it imparts. For a molecule like 2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde (B6168444), achieving the desired 2,6-difluoro substitution pattern requires robust and highly regioselective methods.

Nucleophilic Aromatic Substitution (SNAr) as a Primary Fluorination Pathway

Nucleophilic aromatic substitution (SNAr) is a primary and powerful method for introducing fluorine onto an aromatic ring. wikipedia.org This reaction pathway is particularly effective for aromatic systems that are rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.orglibretexts.org The mechanism involves a two-step addition-elimination process, where a nucleophile (in this case, a fluoride (B91410) ion) attacks the electron-poor aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgcsbsju.edu In the subsequent step, a leaving group is expelled, and the aromaticity of the ring is restored. csbsju.edumasterorganicchemistry.com

The rate-determining step is typically the initial attack by the nucleophile, which disrupts the aromatic system. masterorganicchemistry.comstackexchange.com Therefore, any features that stabilize the anionic Meisenheimer complex will accelerate the reaction. stackexchange.com

The efficiency of the SNAr reaction is profoundly influenced by the substituents present on the aromatic ring. Strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), are crucial activators for this reaction. wikipedia.orgcsbsju.edu When positioned ortho or para to the leaving group, these groups can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and lowering the activation energy of the rate-determining step. libretexts.orgcsbsju.edumasterorganicchemistry.com The more electron-withdrawing groups present on the ring, the faster the rate of substitution. libretexts.org For the synthesis of the target molecule, a precursor containing a nitro group at the C3 position and leaving groups at the C2 and C6 positions would be highly activated for a double nucleophilic substitution by fluoride ions.

Conversely, electron-donating groups (EDGs), such as a methoxy (B1213986) group (-OCH₃), generally decrease the rate of SNAr reactions. epa.gov By donating electron density into the aromatic ring through resonance (+M effect), the methoxy group destabilizes the negatively charged Meisenheimer complex, making the ring less electrophilic and thus less susceptible to nucleophilic attack. epa.gov In the context of synthesizing this compound, the presence of the methoxy group at the C4 position would have a deactivating effect on the SNAr reaction at the C2 and C6 positions. However, this deactivating effect is often overcome by the powerful activating influence of the nitro group and the optimization of reaction conditions. While SNAr is less likely on electron-rich systems, substrates bearing moderately electron-donating substituents can still undergo substitution, particularly when strong activators are also present. nih.govacs.org

Table 1: Effect of Substituents on SNAr Reaction Rates
Substituent TypeExample GroupPosition Relative to Leaving GroupEffect on Reaction RateReason
Strong Electron-WithdrawingNitro (-NO₂)ortho, paraStrongly ActivatingStabilizes Meisenheimer complex via resonance. wikipedia.orgmasterorganicchemistry.com
Strong Electron-WithdrawingNitro (-NO₂)metaWeakly ActivatingStabilizes complex via induction only. masterorganicchemistry.com
Moderate Electron-DonatingMethoxy (-OCH₃)AnyDeactivatingDestabilizes Meisenheimer complex by donating electron density. epa.gov
HalogenFluoro (-F)AnyActivating (as a non-leaving group)Strong inductive electron withdrawal stabilizes the intermediate. masterorganicchemistry.comstackexchange.com

The choice of leaving group is a critical parameter in SNAr reactions. For fluorinations, a common strategy is to displace other halogens, such as chloride or bromide, or even a nitro group. Counterintuitively, the reactivity order for halogen leaving groups in SNAr is often F > Cl > Br > I. libretexts.orgnih.gov This "element effect" is because the highly electronegative fluorine atom strongly withdraws electron density from the ring via the inductive effect, making the carbon atom being attacked more electrophilic and stabilizing the transition state of the rate-determining addition step. masterorganicchemistry.comstackexchange.com Since the expulsion of the leaving group is fast and not rate-limiting, the bond strength (e.g., the strong C-F bond) is less important than the effect on the initial nucleophilic attack. stackexchange.com Therefore, to synthesize the target molecule, a precursor like 2,6-dichloro-4-methoxy-3-nitrobenzaldehyde would be a suitable substrate.

Reaction conditions must be carefully optimized. Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF). researchgate.net These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation but leave the fluoride anion relatively bare and nucleophilic. High temperatures are often required to drive the reaction to completion, although recent research has focused on developing milder conditions using reagents like anhydrous tetramethylammonium fluoride (Me₄NF). nih.govacs.orgresearchgate.net

Table 2: Comparison of Fluorination Strategies
MethodFluorine SourceTypical Substrate RequirementAdvantagesDisadvantages
Nucleophilic Aromatic Substitution (SNAr)Nucleophilic (F⁻), e.g., KF, CsF researchgate.netElectron-poor arene with good leaving group (Cl, NO₂) and EWG activator (NO₂) wikipedia.orgCost-effective fluoride sources, well-established mechanism.Requires activated substrates, often harsh conditions (high temp.). nih.govacs.org
Electrophilic Fluorination (General)Electrophilic (F⁺), e.g., NFSI, Selectfluor® wikipedia.orgElectron-rich arene (carbon nucleophile) researchgate.netApplicable to non-activated arenes.Expensive reagents, potential for low regioselectivity, side reactions. wikipedia.orgacs.org
Pd-Catalyzed C-H FluorinationElectrophilic (F⁺), e.g., NFSI nsf.govArene with a directing groupHigh regioselectivity at C-H bonds, functional group tolerance. nsf.govacs.orgRequires catalyst and directing group, may have limited substrate scope. acs.org

Investigation of Alternative Electrophilic Fluorination Approaches

When SNAr is not feasible, electrophilic fluorination provides an alternative pathway. This approach involves the reaction of a carbon-centered nucleophile (an electron-rich aromatic ring) with an electrophilic source of fluorine ("F⁺"). wikipedia.org Reagents containing a nitrogen-fluorine bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly used due to their stability and safety compared to elemental fluorine. wikipedia.org

However, direct electrophilic fluorination of a benzaldehyde derivative can be challenging. The aldehyde group is deactivating, making the ring less nucleophilic. Furthermore, controlling regioselectivity can be difficult, and side reactions, such as the formation of benzoyl fluorides, may occur, particularly when electron-withdrawing groups are present. acs.org

More advanced, regioselective methods have been developed, such as palladium-catalyzed ortho-C–H fluorination. nsf.govacs.orgrsc.org These methods use a directing group on the substrate to guide the fluorinating agent to a specific C-H bond, offering excellent control over the position of fluorination. For a complex target, this could potentially be used to install fluorine atoms with high precision, although it may require additional steps for the installation and removal of the directing group. acs.org

Controlled Introduction of Methoxy and Nitro Groups onto the Benzaldehyde Scaffold

The synthesis of the core 4-methoxy-3-nitrobenzaldehyde structure requires careful strategic planning, as the direct functionalization of benzaldehyde often leads to undesired isomers. The direct nitration of benzaldehyde, for instance, predominantly yields the meta-substituted product, 3-nitrobenzaldehyde. orgsyn.org

A more controlled approach would involve a multi-step sequence starting from a precursor where the relative positions of the substituents can be dictated. A plausible synthetic route could begin with a molecule like 4-hydroxy-3-nitrobenzaldehyde. The hydroxyl group can be converted to a methoxy group via a Williamson ether synthesis using a methylating agent like iodomethane or dimethyl sulfate in the presence of a base. chemicalbook.com

Alternatively, the synthesis could start from a precursor like 4-chloro-3-nitrobenzaldehyde. The chloro group can be substituted with a methoxy group using sodium methoxide. The final step in these sequences would be the introduction of the fluorine atoms onto a suitably activated precursor, for example, by converting a dihydroxy- or dichloro-substituted methoxy-nitrobenzaldehyde into the final difluoro product via SNAr. The aldehyde functionality itself can be introduced at various stages, for example, by the oxidation of a corresponding benzyl (B1604629) alcohol or toluene derivative. guidechem.com

Regioselective Nitration of Fluoro- and Methoxy-Substituted Benzaldehydes

The introduction of a nitro group onto a benzaldehyde ring already bearing fluoro and methoxy substituents is a critical step, governed by the directing effects of the existing groups. The methoxy group is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating, ortho-, para-directing groups. The aldehyde group is a deactivating, meta-directing group.

In the precursor, 2,6-Difluoro-4-methoxybenzaldehyde, the position ortho to the methoxy group (C3 and C5) is sterically hindered by the adjacent fluorine atoms. The para position relative to the methoxy group is occupied by the aldehyde. Therefore, nitration is directed to the C3 or C5 position. The strong activating effect of the methoxy group at C4 and the directing effects of the fluorines at C2 and C6 guide the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position.

Traditional nitration methods often employ a mixture of nitric acid and sulfuric acid. frontiersin.org However, for sensitive or highly activated substrates, milder conditions are necessary to prevent over-nitration or side reactions. frontiersin.orgscirp.org Solvent-free methods or the use of alternative nitrating agents can offer higher selectivity and yields. scirp.org For instance, the use of isopropyl nitrate in the presence of sulfuric acid and a phase transfer catalyst like tetrabutylammonium hydrogen sulphate has been reported for the nitration of other substituted phenols, offering high ortho-selectivity. google.com

Table 1: Comparison of Nitration Conditions

Nitrating AgentCatalyst/SolventTemperatureSelectivity
HNO₃ / H₂SO₄None0-10 °CModerate to Good
Isopropyl NitrateH₂SO₄ / CH₂Cl₂Room TempHigh Ortho-selectivity google.com
HNO₃ (aqueous)NoneRoom TempHigh Para-selectivity frontiersin.org
Metal Salts / HNO₃Solvent-free (Grinding/Microwave)N/AHigh Regioselectivity scirp.org

Advanced Etherification Techniques for Methoxy Group Incorporation

The incorporation of the methoxy group is another key synthetic transformation. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction or by etherification of a corresponding phenol. If starting from a precursor like 2,6-difluoro-3-nitro-4-hydroxybenzaldehyde, a Williamson ether synthesis could be employed, using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃ or NaH).

Advanced techniques in etherification focus on improving reaction efficiency, yield, and environmental friendliness. These can include microwave-assisted synthesis to reduce reaction times and the use of phase-transfer catalysts to facilitate the reaction between the phenoxide and the methylating agent in a biphasic system. For complex molecules, choosing the right base and solvent combination is crucial to avoid side reactions, such as demethylation of the product. google.com

Multi-Step Synthesis Pathways for Derivatized Benzaldehyde Scaffolds

A plausible synthetic route could commence with 2,6-difluorobenzaldehyde. The key steps would be:

Hydroxylation/Methoxylation: Introduction of a hydroxyl or methoxy group at the C4 position. Starting with 2,6-difluorophenol and performing a formylation reaction could also be a viable starting point.

Nitration: The regioselective nitration of the resulting 2,6-Difluoro-4-methoxybenzaldehyde as described previously.

The sequence of these steps is critical. Performing nitration on a precursor without the methoxy group, such as 2,6-difluorobenzaldehyde, would likely lead to a different regioisomer due to the directing effects of the fluorine and aldehyde groups alone. Computer-aided synthesis planning (CASP) tools are increasingly used to devise and evaluate potential multi-step synthetic routes. batistalab.comibm.com

Methodologies for Characterization in Synthetic Research

Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic methods provide detailed information about the molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the methoxy protons, and the aromatic proton. Coupling between the aromatic proton and the adjacent fluorine atoms would provide key information about their relative positions. ¹⁹F NMR would also be instrumental in confirming the presence and chemical environment of the fluorine atoms. NMR can be used in real-time to monitor reaction progress in multi-step synthesis. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also help to confirm the structure. The expected molecular weight for C₈H₅F₂NO₄ is approximately 217.13 g/mol .

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeatureExpected Observation
¹H NMRAldehyde Proton (CHO)Singlet, ~10 ppm
Methoxy Protons (OCH₃)Singlet, ~4 ppm
Aromatic Proton (Ar-H)Doublet of doublets (due to coupling with F), ~7-8 ppm
¹³C NMRCarbonyl Carbon (C=O)Signal at ~190 ppm
Aromatic CarbonsMultiple signals in the aromatic region (110-160 ppm), with C-F coupling
Methoxy CarbonSignal at ~55-60 ppm
MS (EI)Molecular Ion (M⁺)m/z = 217

After the synthesis, the crude product must be isolated and purified.

Chromatography: Column chromatography is a standard technique for purifying organic compounds. esisresearch.org A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of nonpolar and polar solvents (e.g., hexanes and ethyl acetate). mdpi.com The polarity of the solvent mixture is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. Thin-layer chromatography (TLC) is used to monitor the progress of the purification. Gas-liquid chromatography (GLC) can also be employed for purity assessment, especially for volatile compounds. nih.gov

Crystallization and Recrystallization: Crystallization is a powerful technique for purifying solid compounds. esisresearch.orgillinois.edu The process involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. illinois.edu As the solution cools, the solubility of the compound decreases, and pure crystals form, leaving impurities behind in the solution. esisresearch.org The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. esisresearch.org This method can often achieve a level of purity that is difficult to obtain through chromatography alone. illinois.edu Hybrid processes combining chromatography and crystallization can be highly effective for complex separations. researchgate.net

Reactivity and Mechanistic Investigations of 2,6 Difluoro 4 Methoxy 3 Nitrobenzaldehyde

Nucleophilic Aromatic Substitution (SNAr) Reactivity in the Presence of Multiple Activating/Deactivating Groups

The benzene (B151609) ring in 2,6-difluoro-4-methoxy-3-nitrobenzaldehyde (B6168444) is rendered electron-deficient by the presence of three strong electron-withdrawing groups: two fluoro substituents and a nitro group. This electron deficiency makes the aromatic ring susceptible to nucleophilic attack, a reaction pathway known as nucleophilic aromatic substitution (SNAr). youtube.com The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex. lumenlearning.com However, some SNAr reactions have been shown to proceed through a concerted mechanism. libretexts.org

Comparative Studies of Nitro Group Displacement by Nucleophiles, including Fluoride (B91410)

In aromatic systems bearing multiple potential leaving groups, the regioselectivity of SNAr reactions is a critical consideration. Both the nitro group (-NO₂) and fluoride (-F) can act as leaving groups in SNAr reactions. The relative nucleofugicity, or leaving group ability, is influenced by the nature of the nucleophile, the substrate's electronic and steric properties, and the reaction conditions. libretexts.org

Generally, in nucleophilic aromatic substitution, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I, which is the reverse of their order of electronegativity and the opposite of what is observed in SN2 reactions. lumenlearning.com This is because the rate-determining step in many SNAr reactions is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, stabilizing the negatively charged Meisenheimer intermediate. lumenlearning.com

However, the nitro group is also an excellent leaving group, often comparable to or even better than fluoride, particularly with certain nucleophiles. libretexts.org Studies on related fluorinated nitroaromatic compounds have shown that the displacement of the nitro group can be competitive with or even favored over the displacement of a fluorine atom. For instance, nucleophilic fluorination of chloronitrobenzenes has demonstrated a strong preference for fluorodenitration over the displacement of the chlorine atom. libretexts.org The outcome of the reaction is highly dependent on the specific nucleophile employed. "Hard" nucleophiles, such as fluoride or alkoxides, may favor the displacement of one group, while "soft" nucleophiles, like thiophenoxides, may favor another. libretexts.org

In the case of this compound, a comparative study of its reaction with various nucleophiles would be necessary to definitively establish the preferred leaving group. The table below outlines the expected reactivity based on general principles.

NucleophileExpected Major ProductRationale
Fluoride (e.g., KF)Potential for nitro group displacement to form 2,3,6-trifluoro-4-methoxybenzaldehydeThe nitro group is a good leaving group, and fluoride is a hard nucleophile.
Alkoxide (e.g., NaOCH₃)Potential for displacement of either a fluoride or the nitro groupThe outcome would depend on the relative activation of the positions and the stability of the Meisenheimer complex.
Thiolate (e.g., NaSPh)Likely displacement of a fluoride atomThiolates are soft nucleophiles and often favor displacement of halogens.

Kinetic Analyses of SNAr Reactions Involving Fluorinated Nitrobenzaldehydes

Kinetic studies of SNAr reactions provide valuable insights into their reaction mechanisms. The rates of these reactions are influenced by the nature of the substituent on the aromatic ring, the nucleophile, the leaving group, and the solvent. For fluorinated nitrobenzaldehydes, the presence of multiple electron-withdrawing groups significantly accelerates the rate of nucleophilic attack. libretexts.org

The reaction kinetics are typically determined by monitoring the disappearance of the reactant or the appearance of the product over time, often using spectroscopic methods. The rate law for many SNAr reactions is found to be second order, first order in the aromatic substrate and first order in the nucleophile. nih.gov

Rate = k[Aromatic Substrate][Nucleophile]

Kinetic isotope effect (KIE) studies can help to distinguish between a stepwise (Meisenheimer complex) and a concerted mechanism. researchgate.net For instance, a significant carbon KIE at the carbon atom undergoing substitution would suggest that the C-leaving group bond is breaking in the rate-determining step, which is consistent with a concerted pathway or a stepwise mechanism where the second step (expulsion of the leaving group) is rate-limiting. researchgate.net

The table below summarizes key kinetic parameters that are typically investigated in SNAr reactions.

Kinetic ParameterDescriptionSignificance
Rate Constant (k)A measure of the reaction rate under specific conditions.Allows for quantitative comparison of reactivity with different nucleophiles, leaving groups, or in different solvents.
Activation Energy (Ea)The minimum energy required for a reaction to occur.Provides insight into the energy barrier of the reaction pathway.
Brønsted-type plotsCorrelate the rate constant with the pKa of the nucleophile.Can help to elucidate the nature of the transition state and the degree of bond formation in the rate-determining step. pressbooks.pub
Hammett plotsRelate the reaction rate to the electronic properties of substituents on the aromatic ring.Quantifies the electronic effects of substituents on the reaction rate. libretexts.org

Influence of Solvent Systems on SNAr Radiochemical Yields and Reaction Pathways

The choice of solvent can have a profound impact on the rate, yield, and even the regioselectivity of SNAr reactions. organicchemistrytutor.com This is particularly crucial in radiochemistry, for example, in the synthesis of ¹⁸F-labeled positron emission tomography (PET) tracers, where high radiochemical yields (RCY) and short reaction times are paramount. tandfonline.com

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN), are commonly employed for SNAr reactions. These solvents are effective at solvating the cation of the nucleophilic salt while leaving the anion relatively "bare," thereby increasing its nucleophilicity. libretexts.org The ability of the solvent to donate or accept hydrogen bonds can also influence the reaction pathway. organicchemistrytutor.com

In the context of radiolabeling with [¹⁸F]fluoride, the efficiency of the reaction is highly dependent on the solvent system. The use of a phase-transfer catalyst, such as a Kryptofix 2.2.2 (K₂₂₂) complex with potassium carbonate, in conjunction with an appropriate solvent, is a common strategy to enhance the nucleophilicity of the fluoride ion. tandfonline.com Studies on the fluorination of nitropyridine derivatives have shown that high radiochemical yields can be achieved in short reaction times at elevated temperatures. tandfonline.com

The influence of the solvent on SNAr reactions can be attributed to several factors, including:

Polarity/Polarizability: More polar solvents can stabilize the charged Meisenheimer intermediate, thus accelerating the reaction. libretexts.org

Hydrogen Bonding: Solvents capable of hydrogen bonding can solvate the nucleophile, reducing its reactivity, or interact with the substrate, potentially influencing the regioselectivity. organicchemistrytutor.com

Anion Size and Polarizability: In ionic liquid solvents, the size and polarizability of the anion can affect the reaction rate. organicchemistrytutor.com

Electrophilic Aromatic Substitution Patterns in Poly-substituted Systems

While the electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic attack, it is strongly deactivated towards electrophilic aromatic substitution (EAS). The presence of multiple electron-withdrawing groups (two fluorines, a nitro group, and an aldehyde group) significantly reduces the electron density of the aromatic ring, making it a poor nucleophile. organicmystery.com

However, if an electrophilic substitution were to occur under forcing conditions, the directing effects of the existing substituents would determine the position of the incoming electrophile. The directing effects of the substituents are summarized below:

-OCH₃ (methoxy): Strongly activating and ortho, para-directing. organicchemistrytutor.com

-F (fluoro): Deactivating but ortho, para-directing. libretexts.org

-NO₂ (nitro): Strongly deactivating and meta-directing. libretexts.org

-CHO (aldehyde): Deactivating and meta-directing. libretexts.orgyoutube.com

In this compound, the positions on the aromatic ring are C1 (bearing the aldehyde), C2 and C6 (bearing the fluorines), C3 (bearing the nitro group), C4 (bearing the methoxy (B1213986) group), and C5 (unsubstituted). The only available position for substitution is C5.

To predict the regioselectivity, we must consider the directing influence of each substituent on the C5 position:

The methoxy group at C4 is ortho, para-directing. The C5 position is ortho to the methoxy group, so this group directs towards C5.

The fluoro group at C6 is ortho, para-directing. The C5 position is ortho to this fluorine, so this group also directs towards C5.

The nitro group at C3 is meta-directing. The C5 position is meta to the nitro group, so this group also directs towards C5.

The aldehyde group at C1 is meta-directing. The C5 position is meta to the aldehyde group, so this group also directs towards C5.

The fluoro group at C2 is ortho, para-directing. The C5 position is meta to this fluorine, so this group directs away from C5.

Reactivity and Transformation of the Aldehyde Functionality

The aldehyde group (-CHO) in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

Controlled Oxidation Pathways and Strategies for Aldehyde Preservation

Aldehydes are readily oxidized to carboxylic acids. libretexts.org This transformation can be achieved using a variety of oxidizing agents. However, in the context of a complex molecule like this compound, achieving selective oxidation of the aldehyde without affecting other functional groups, or preserving the aldehyde during other reactions, requires careful consideration of the reaction conditions.

Controlled Oxidation:

A number of chemoselective methods have been developed for the oxidation of aromatic aldehydes to carboxylic acids. rsc.org These methods are designed to tolerate other sensitive functional groups that might be present in the molecule. For instance, potassium tert-butoxide has been reported as an oxygen source for the chemoselective oxidation of aromatic aldehydes. rsc.org The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions.

Strategies for Aldehyde Preservation:

In many synthetic sequences, it is necessary to protect the aldehyde group to prevent it from reacting with nucleophiles or other reagents. libretexts.org A common strategy for protecting aldehydes is to convert them into acetals, which are stable under neutral to strongly basic conditions. libretexts.orgchemistrysteps.com

The formation of a cyclic acetal (B89532) using a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst is a widely used protection method. youtube.comresearchgate.net The acetal can be readily removed (deprotected) by treatment with aqueous acid to regenerate the aldehyde. libretexts.org

Another method for the temporary protection of an aldehyde is the formation of a sodium bisulfite adduct. researchgate.net

The table below summarizes strategies for the transformation and preservation of the aldehyde group.

Transformation/PreservationReagents and ConditionsProduct/Outcome
Controlled Oxidation Potassium tert-butoxide rsc.org2,6-Difluoro-4-methoxy-3-nitrobenzoic acid
Mild oxidizing agents (e.g., Ag₂O)2,6-Difluoro-4-methoxy-3-nitrobenzoic acid
Aldehyde Protection Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid) researchgate.netFormation of a cyclic acetal
Sodium bisulfite researchgate.netFormation of a bisulfite adduct
Aldehyde Deprotection Aqueous acid (e.g., HCl)Regeneration of the aldehyde from the acetal

Chemoselective Reduction Reactions of the Aldehyde Moiety

The selective reduction of the aldehyde group in this compound to the corresponding alcohol, 2,6-difluoro-4-methoxy-3-nitrobenzyl alcohol, is a challenging yet crucial transformation. The primary difficulty lies in achieving chemoselectivity, as the nitro group is also susceptible to reduction under many common hydrogenation conditions.

Standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) would typically reduce both the aldehyde and the nitro group. Therefore, milder and more selective reagents are required. Reagents such as sodium borohydride (B1222165) (NaBH₄) are often the first choice for selectively reducing aldehydes and ketones in the presence of less reactive functional groups like nitro groups. The reaction is typically performed in an alcoholic solvent at moderate temperatures.

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. The electron-withdrawing effects of the ortho-fluorine and nitro substituents enhance the electrophilicity of the aldehyde carbon, facilitating this attack. However, the steric hindrance from the two ortho-fluorine atoms may slightly decrease the reaction rate compared to an unhindered benzaldehyde (B42025).

Hypothetical Reaction Scheme:

Reactant: this compound

Reagent: Sodium borohydride (NaBH₄)

Solvent: Methanol (CH₃OH) or Ethanol (C₂H₅OH)

Product: 2,6-Difluoro-4-methoxy-3-nitrobenzyl alcohol

This selective transformation yields the benzyl (B1604629) alcohol derivative, which serves as a valuable intermediate for further synthetic modifications where the nitro group is required for subsequent reactions.

Condensation Reactions and Formation of Imine Derivatives (Schiff Bases)

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. jetir.org These reactions are fundamental in synthetic chemistry for creating carbon-nitrogen double bonds (-C=N-). ijmcmed.org The process is typically acid-catalyzed and involves the nucleophilic addition of the amine to the aldehyde carbonyl, forming an unstable carbinolamine intermediate, which then dehydrates to yield the final imine. ijmcmed.org

The reactivity of the aldehyde is significantly influenced by the substituents on the aromatic ring. The potent electron-withdrawing nature of the nitro group and the two fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. While this electronic activation favors the reaction, the steric bulk of the two ortho-fluorine atoms can hinder the approach of the amine nucleophile, potentially requiring longer reaction times or heating. A variety of primary amines can be used to generate a diverse library of Schiff base derivatives. researchgate.net

Below is an interactive table detailing the hypothetical Schiff base products formed from the reaction of this compound with various primary amines.

Primary AmineProduct Name (Schiff Base)
AnilineN-(2,6-difluoro-4-methoxy-3-nitrobenzylidene)aniline
4-ChloroanilineN-(2,6-difluoro-4-methoxy-3-nitrobenzylidene)-4-chloroaniline
2-Aminophenol2-((2,6-difluoro-4-methoxy-3-nitrobenzylidene)amino)phenol
EthylamineN-(2,6-difluoro-4-methoxy-3-nitrobenzylidene)ethanamine

These Schiff bases are often stable, crystalline compounds and serve as important ligands in coordination chemistry and as precursors for other nitrogen-containing heterocyclic compounds. jetir.org

Decarbonylation Reactions to Yield Corresponding Aryl Systems

Decarbonylation is the process of removing a carbonyl group, in this case, the formyl group (-CHO) from the benzaldehyde derivative, to yield the corresponding substituted benzene. This reaction transforms this compound into 1,3-difluoro-5-methoxy-2-nitrobenzene.

This transformation is most commonly achieved using transition metal complexes, with Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) [RhCl(PPh₃)₃], being a prime example. The reaction mechanism is a catalytic cycle that involves:

Oxidative Addition: The aldehyde C-H bond adds to the rhodium(I) center, forming a rhodium(III) acyl hydride intermediate.

Migratory Insertion/Extrusion: A migratory extrusion of carbon monoxide (CO) from the acyl group to the metal center occurs, followed by the formation of an aryl-rhodium complex.

Reductive Elimination: The aryl group and the hydride ligand are eliminated from the rhodium center, regenerating the Rh(I) catalyst and forming the decarbonylated aromatic product, 1,3-difluoro-5-methoxy-2-nitrobenzene.

Detailed Analysis of Substituent Effects on Aromatic Reactivity

The reactivity of this compound is a direct consequence of the interplay between the electronic and steric properties of its four distinct substituents.

Deconvolution of Electronic Effects (Inductive, Resonance) of Fluorine, Methoxy, and Nitro Groups

The electronic character of the aromatic ring is modulated by the inductive (-I/+I) and resonance (-R/+R) effects of each substituent.

Fluorine (F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+R) due to its lone pairs, but the inductive effect is dominant. In this molecule, two fluorine atoms significantly decrease the electron density of the ring and the aldehyde group.

Nitro Group (-NO₂): The nitro group is one of the strongest deactivating groups. It exerts both a powerful inductive (-I) and a powerful resonance (-R) electron-withdrawing effect. It strongly deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position.

The combined effect on the aldehyde's reactivity is a net increase in the electrophilicity of the carbonyl carbon. The strong -I effects of the two fluorines and the -I and -R effects of the nitro group overwhelm the +R effect of the methoxy group, making the aldehyde carbon highly electron-deficient and thus very reactive towards nucleophiles.

Steric Hindrance and Ortho-Effects on Reaction Site Selectivity and Kinetics

Steric effects play a critical role in the reactivity of this compound. The placement of two fluorine atoms ortho to the aldehyde group creates significant steric hindrance. This "ortho-effect" can shield the carbonyl carbon from the approach of bulky nucleophiles, thereby slowing down reaction rates.

For instance, in Schiff base formation, a bulky primary amine will react more slowly than a smaller one. Similarly, during nucleophilic aromatic substitution reactions, the positions adjacent to the bulky substituents are sterically shielded. This steric crowding can also influence the rotational freedom of the aldehyde and nitro groups, potentially affecting their conjugation with the aromatic ring and thus subtly altering their electronic influence.

Quantitative Correlation of Spectroscopic Data (e.g., 13C-NMR Chemical Shifts) with Reaction Yields and Rates

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, is a powerful tool for probing the electronic environment of carbon atoms within a molecule. acs.org The chemical shift (δ) of the carbonyl carbon in a benzaldehyde is highly sensitive to the electronic effects of the substituents on the ring. researchgate.net

Electron-withdrawing groups deshield the carbonyl carbon, causing its resonance to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift. researchgate.net For this compound, the combined strong electron-withdrawing nature of the F and NO₂ groups is expected to cause a significant downfield shift for the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde (δ ≈ 192.3 ppm). docbrown.info

A direct correlation can often be established between this ¹³C chemical shift and reaction rates. A higher chemical shift (more deshielded carbon) implies greater electrophilicity, which generally leads to faster rates for nucleophilic addition reactions. By comparing the carbonyl chemical shifts of a series of substituted benzaldehydes, one can often predict their relative reactivity.

The following table shows typical ¹³C-NMR chemical shifts for the carbonyl carbon in various substituted benzaldehydes, illustrating the impact of different substituents.

CompoundCarbonyl Carbon Chemical Shift (δ, ppm)Effect of Substituent
4-Methoxybenzaldehyde190.7Electron-donating (-OCH₃) causes upfield shift
Benzaldehyde192.3Reference compound docbrown.info
4-Nitrobenzaldehyde193.1Electron-withdrawing (-NO₂) causes downfield shift ijmcmed.org
This compound Predicted > 193Cumulative electron-withdrawing effect leads to significant downfield shift

This is a predicted value based on additive substituent effects.

By quantifying these spectroscopic properties, chemists can build predictive models for reaction outcomes, linking fundamental molecular structure to empirical reactivity, yields, and kinetics. acs.orgresearchgate.net

Applications of 2,6 Difluoro 4 Methoxy 3 Nitrobenzaldehyde in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Radiopharmaceuticals and Imaging Agents (e.g., F-18 labeled compounds)

While direct synthesis of F-18 labeled compounds using 2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde (B6168444) as the immediate precursor is not extensively documented in publicly available literature, its structural motifs are highly relevant for the development of radiopharmaceuticals for Positron Emission Tomography (PET). The presence of nitro and fluoro groups on the aromatic ring makes it an activated substrate for nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing the positron-emitting isotope Fluorine-18 ([¹⁸F]).

PET radiopharmaceuticals are crucial for in-vivo imaging and diagnosis. [¹⁸F] is a preferred radionuclide due to its convenient half-life (109.8 min) and low positron energy (635 keV). The synthesis of these agents often involves the reaction of no-carrier-added [¹⁸F]fluoride with an electron-deficient aromatic ring containing a good leaving group, such as a nitro group or a halogen.

The structure of this compound is analogous to precursors used in the synthesis of important radiopharmaceuticals. For instance, various substituted nitrobenzaldehydes have been successfully used as precursors for producing ¹⁸F-labeled catecholamines and 6-[¹⁸F]fluoro-L-DOPA, a key agent for imaging the dopaminergic system in the brain. The synthesis strategy typically involves the nucleophilic substitution of a nitro group with [¹⁸F]fluoride, often facilitated by a phase-transfer catalyst like Kryptofix 222. Given that the nitro group in this compound is positioned ortho and para to activating fluorine atoms, it is a plausible candidate for such radiofluorination reactions to generate novel PET imaging agents.

Recent advancements also include electrochemical methods for radiofluorination, which can provide high radiochemical yields and specific activity for aromatic molecules. osti.gov Such techniques could potentially be applied to precursors like this compound to synthesize ¹⁸F-labeled tracers.

Utility as a Versatile Building Block for Heterocyclic Compounds

The reactivity of the aldehyde and the ortho-nitro group makes this compound a valuable starting material for the synthesis of various nitrogen-containing heterocyclic systems.

Ortho-nitrobenzaldehydes are well-established precursors for the synthesis of indole rings, a core structure in many pharmaceuticals and natural products. One powerful method involves the reductive cyclization of an intermediate formed from the ortho-nitrobenzaldehyde. researchgate.net A notable example is the synthesis of 2-(trifluoromethyl)-indoles. nih.gov This process begins with a catalytic olefination reaction of an ortho-nitrobenzaldehyde with a trifluoromethyl source to yield a trifluoromethylated ortho-nitrostyrene. This intermediate is then reacted with an amine, such as pyrrolidine, to form an enamine. The crucial step is the subsequent one-pot reduction of the nitro group (e.g., using an Fe/AcOH system), which initiates an intramolecular cyclization to afford the final 2-CF₃-indole product in high yields. nih.gov

This general methodology is applicable to a wide range of substituted ortho-nitrobenzaldehydes. nih.gov Applying this sequence to this compound would be expected to produce highly substituted, fluorinated indole derivatives, which are of significant interest in medicinal chemistry.

Table 1: Synthesis of 2-CF₃-Indoles from Various Ortho-Nitrobenzaldehydes nih.gov
Ortho-Nitrobenzaldehyde ReactantIntermediate Styrene Yield (%)Final Indole ProductOverall Yield (%)
2-Nitrobenzaldehyde882-(Trifluoromethyl)-1H-indole72
5-Methoxy-2-nitrobenzaldehyde855-Methoxy-2-(trifluoromethyl)-1H-indole70
4,5-Dimethoxy-2-nitrobenzaldehyde865,6-Dimethoxy-2-(trifluoromethyl)-1H-indole71
5-Bromo-2-nitrobenzaldehyde825-Bromo-2-(trifluoromethyl)-1H-indole68
2,4-Dinitrobenzaldehyde756-Amino-2-(trifluoromethyl)-1H-indole60

Benzothiazoles are another class of heterocyclic compounds with significant biological and pharmaceutical importance. tandfonline.comrjptonline.org A primary synthetic route to 2-substituted benzothiazoles involves the condensation reaction between 2-aminothiophenol and an aromatic aldehyde. mdpi.com The reaction proceeds by forming an intermediate Schiff base (thiazoline), which is then oxidized to the aromatic benzothiazole. This method is noted for its efficiency and tolerance of a wide range of functional groups on the aldehyde.

While a specific example utilizing this compound is not prominently featured in the literature, the general applicability of this reaction to various substituted benzaldehydes, including those with nitro groups, is well-established. tandfonline.commdpi.com The aldehyde functional group in this compound can readily react with the amino group of 2-aminothiophenol to yield a 2-(2,6-difluoro-4-methoxy-3-nitrophenyl)benzothiazole derivative. The electron-withdrawing nature of the nitro and fluoro substituents may influence the reaction rate and yield.

Table 2: Examples of 2-Substituted Benzothiazole Synthesis from Aldehydes mdpi.com
Aldehyde ReactantCatalyst/ConditionsYield (%)Reaction Time
Benzaldehyde (B42025)Ionic Liquid94%15 min
4-ChlorobenzaldehydeIonic Liquid96%20 min
4-NitrobenzaldehydeIonic Liquid98%15 min
4-MethoxybenzaldehydeIonic Liquid95%25 min
2-NitrobenzaldehydeBi₂O₃ Nanoparticles89%45 min

Intermediate in the Formation of Functional Organic Materials and Probes

The unique electronic and structural features of this compound make it a candidate for the synthesis of functional materials, including fluorescent probes.

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a cornerstone in the development of fluorescent chemosensors. iosrjournals.orgmonash.edu The resulting imine (-C=N-) bond is part of a conjugated system that can exhibit fluorescence. The photophysical properties of these molecules can be tuned by altering the electronic nature of the aldehyde and amine precursors.

The synthesis of fluorescent Schiff bases from substituted nitrobenzaldehydes is a common strategy. For example, Schiff bases derived from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (a structural analogue) and various haloanilines have been synthesized and their luminescence properties studied. researchgate.net These compounds are typically prepared by refluxing the aldehyde and aniline in ethanol with a catalytic amount of acetic acid. The resulting 4-{(E)-[(aryl)imino]methyl}-2-methoxy-6-nitrophenol derivatives exhibit fluorescence, the characteristics of which depend on the substitution pattern of the aniline.

Given its reactive aldehyde group and substituted aromatic ring, this compound is an excellent candidate for creating novel fluorescent Schiff bases. The strong electron-withdrawing properties of the nitro and difluoro groups could lead to probes with unique photophysical properties, potentially useful for detecting specific analytes or for bioimaging applications.

General Role as a Key Chemical Intermediate in Multi-step Organic Syntheses

Beyond specific heterocyclic syntheses, this compound functions as a key intermediate in longer, multi-step synthetic sequences aimed at producing complex target molecules. Its utility lies in its capacity to introduce a specific, highly functionalized aromatic fragment that can be further elaborated.

A significant example of its use is in the synthesis of pyrazolo[3,4-b]pyridine derivatives. In a patented process, this compound is used as a starting material in a pathway to create compounds that act as inhibitors of protein kinases, which are important targets in cancer therapy.

The synthesis involves the reaction of this compound with a malonic acid derivative, such as diethyl malonate, under Knoevenagel condensation conditions. This is followed by a reductive cyclization step where the nitro group is reduced to an amine, which then cyclizes to form a quinoline ring system. This quinoline is then further transformed into the final pyrazolopyridine target. This pathway highlights the compound's role in building complex heterocyclic frameworks for pharmaceutical applications.

Strategic Compound in the Design and Synthesis of Compound Libraries for Chemical Biology Research

Extensive searches of scientific literature and chemical databases did not yield specific examples of this compound being used as a foundational scaffold for the design and synthesis of compound libraries for chemical biology research. However, an analysis of its structural and functional group characteristics reveals its significant potential as a strategic starting material for such endeavors. The unique combination of reactive sites on the benzaldehyde ring provides a versatile platform for the generation of diverse molecular architectures, a key goal in the construction of libraries for high-throughput screening and chemical biology investigations.

The strategic value of this compound in combinatorial chemistry lies in the orthogonal reactivity of its functional groups. The aldehyde, the nitro group, and the activated aromatic ring system can each be selectively targeted for chemical modification, allowing for the systematic introduction of diversity elements. This multi-faceted reactivity profile makes it a theoretically ideal candidate for diversity-oriented synthesis, a strategy aimed at exploring a wide range of chemical space to identify novel biologically active molecules.

The aldehyde functional group serves as a primary handle for a multitude of well-established chemical transformations. These include reductive aminations to form secondary and tertiary amines, Wittig reactions to generate alkenes, and various condensation reactions to produce a wide array of heterocyclic systems. Each of these reactions can be performed with a diverse set of building blocks, rapidly generating a large number of analogues from the common benzaldehyde core.

The nitro group offers another point of diversification. It can be readily reduced to an aniline, which can then be further functionalized through acylation, sulfonylation, or participation in the synthesis of various nitrogen-containing heterocycles. The presence of the aniline intermediate opens up a vast new area of chemical space to be explored from the original scaffold.

Furthermore, the difluoro-substituted aromatic ring is activated towards nucleophilic aromatic substitution, potentially allowing for the displacement of one or both fluorine atoms under specific conditions. This provides an additional avenue for introducing molecular diversity. The methoxy (B1213986) group, while generally less reactive, can be cleaved to a phenol, providing yet another site for modification.

In a hypothetical library synthesis, this compound could be utilized in a multi-step sequence where each step introduces a new element of diversity. For instance, an initial reaction at the aldehyde, followed by reduction of the nitro group and subsequent acylation, and finally a nucleophilic aromatic substitution, could generate a library of compounds with three distinct points of diversification, all originating from a single, strategic starting material.

While no concrete examples of compound libraries based on this compound are currently documented in the literature, its chemical attributes strongly suggest its utility as a versatile scaffold. The following table outlines the potential chemical transformations that could be employed in a diversity-oriented synthesis approach using this compound.

Functional GroupPotential Chemical TransformationType of Diversity Introduced
AldehydeReductive AminationAmine side chains
Wittig ReactionAlkenyl substituents
Condensation ReactionsHeterocyclic cores
Nitro GroupReduction to AnilineIntroduction of a nucleophilic center
- Followed by AcylationAmide functionalities
- Followed by SulfonylationSulfonamide functionalities
Difluoro Aromatic RingNucleophilic Aromatic SubstitutionVaried aryl or alkyl ethers/amines
Methoxy GroupEther Cleavage to PhenolHydroxyl group for further functionalization

The strategic combination of these reactions on the this compound core could, in principle, lead to the generation of extensive and diverse compound libraries. Such libraries would be valuable assets in chemical biology research for the discovery of novel probes and potential therapeutic leads. The lack of current examples may suggest an underexplored area of its application, highlighting an opportunity for future research in the field of medicinal and combinatorial chemistry.

Future Research Directions and Perspectives

Development of Novel and Environmentally Benign Synthetic Routes

The future synthesis of 2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde (B6168444) and its derivatives will increasingly focus on environmentally friendly methods that align with the principles of green chemistry. rjpn.orgmisericordia.edu These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Key areas of exploration will include:

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis and modification of benzaldehyde (B42025) derivatives is a rapidly growing field. scielo.org.mx Future research could focus on identifying or engineering enzymes capable of regioselective nitration or fluorination of precursor molecules, offering a highly specific and environmentally friendly alternative to traditional chemical methods. The reduction of the aldehyde to the corresponding alcohol can also be achieved using biocatalysts from plant wastes, avoiding the need for metal-based reducing agents. scielo.org.mx

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a continuous flow synthesis for this compound could lead to a more efficient, scalable, and sustainable manufacturing process.

Solvent-Free and Aqueous Synthesis: Minimizing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. Research into solid-state reactions or conducting synthetic steps in water could dramatically reduce the environmental footprint of producing this compound. rjpn.orgacs.org For instance, modifications of established reactions to proceed in aqueous media, potentially with the aid of surfactants or phase-transfer catalysts, will be a valuable pursuit.

Green Synthesis ApproachPotential Advantages
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste.
Flow ChemistryImproved safety and scalability, precise control over reaction parameters.
Solvent-Free/Aqueous SynthesisReduced environmental impact, lower cost, simplified purification.

Exploration of Catalytic and Asymmetric Transformations involving the Benzaldehyde Core

The aldehyde functionality of this compound is a prime target for a wide range of catalytic transformations, particularly those that introduce chirality. The development of novel catalytic systems will be crucial for accessing a diverse range of enantioenriched products.

Future research in this area should include:

Asymmetric Addition Reactions: The enantioselective addition of nucleophiles to the carbonyl group is a fundamental transformation in organic synthesis. benthamopen.comacs.org Research should focus on the application of chiral catalysts, such as those based on transition metals or organocatalysts, to facilitate the asymmetric addition of alkyl, aryl, and alkynyl groups. acs.orgsemanticscholar.org This would provide access to a variety of chiral secondary alcohols, which are valuable building blocks for pharmaceuticals.

Enantioselective Aldol and Related Reactions: Organocatalysis has emerged as a powerful tool for asymmetric C-C bond formation. pnas.org Future studies could explore the use of chiral amine catalysts, such as prolinamides, to promote the direct asymmetric aldol reaction of this compound with ketones, leading to the synthesis of chiral β-hydroxy carbonyl compounds with high enantioselectivity. pnas.org

Asymmetric Cycloaddition Reactions: The benzaldehyde can also participate in various cycloaddition reactions. The development of catalytic asymmetric methods for these transformations, such as [4+2] or [3+2] cycloadditions, would open up new avenues for the synthesis of complex heterocyclic structures.

Asymmetric TransformationCatalyst TypePotential Chiral Products
Alkyl and Aryl AdditionChiral Lewis Acids, OrganometallicsChiral secondary alcohols
Aldol ReactionChiral Prolinamide DerivativesChiral β-hydroxy ketones
Michael/Stetter ReactionN-heterocyclic carbenes and aminesChiral benzofuranones

Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new, more efficient transformations. The application of in situ spectroscopic techniques will be instrumental in gaining real-time insights into the reactions of this compound.

Future mechanistic studies will likely involve:

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: ReactIR and other in situ FTIR technologies allow for the continuous monitoring of reactant, intermediate, and product concentrations throughout a reaction. nih.govmt.comyoutube.comnih.gov This can provide invaluable kinetic data and help to identify transient intermediates, shedding light on the reaction pathway. acs.org

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can be used to monitor reaction kinetics in real-time. utwente.nlasahilab.co.jp For reactions involving this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative for tracking the transformation of the starting material and the formation of products and byproducts. acs.org

In Situ Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for studying reactions in aqueous media and for monitoring changes in catalyst structure.

In Situ TechniqueInformation Gained
FTIR SpectroscopyReaction kinetics, identification of functional group changes, detection of intermediates.
NMR SpectroscopyStructural elucidation of intermediates and products, quantitative reaction monitoring.
Raman SpectroscopyCatalyst characterization, monitoring of reactions in aqueous media.

Expansion of Synthetic Utility towards New and Complex Molecular Architectures

The unique combination of functional groups on this compound makes it an attractive starting material for the synthesis of more complex and potentially bioactive molecules.

Future research should focus on:

Synthesis of Heterocyclic Compounds: The aldehyde and nitro groups can be utilized in various cyclization reactions to construct a wide range of heterocyclic scaffolds, such as benzimidazoles, which are prevalent in medicinal chemistry. organic-chemistry.orgmdpi.com Tandem reactions that form multiple bonds in a single operation will be particularly valuable for efficiently building molecular complexity. liberty.edu

Cross-Coupling Reactions: The fluorine atoms and the aromatic ring can be targets for various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This would enable the synthesis of a diverse library of derivatives for biological screening. One-pot reduction and cross-coupling procedures could offer an efficient route to functionalized benzaldehydes. rug.nlacs.orgresearchgate.net

Applications in Materials Science: The electron-deficient nature of the aromatic ring, coupled with the potential for further functionalization, suggests that derivatives of this compound could be explored as components of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Application AreaSynthetic StrategyPotential Molecular Architectures
Medicinal ChemistryCyclization and multicomponent reactionsBenzimidazoles, quinolines, and other heterocycles
AgrochemicalsCross-coupling and functional group interconversionNovel pesticides and herbicides
Materials SciencePolymerization and supramolecular assemblyConjugated polymers and liquid crystals

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the discovery of new reactions and the optimization of existing processes involving this compound, the integration of high-throughput experimentation (HTE) and automated synthesis platforms will be essential.

Future endeavors in this domain will include:

High-Throughput Screening of Catalysts and Reaction Conditions: HTE platforms can be used to rapidly screen large libraries of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions for a given transformation. researchgate.netiitm.ac.inunchainedlabs.comresearchgate.net This can significantly reduce the time and resources required for reaction development.

Automated Synthesis and Optimization: Robotic systems can be programmed to perform multi-step syntheses and to automatically optimize reaction conditions based on real-time analytical data. rsc.orgresearchgate.netnih.govchemrxiv.orgnih.gov This "self-optimizing" approach can lead to the rapid discovery of highly efficient and robust synthetic routes. medium.comresearchgate.netchemistryworld.comnih.govarxiv.org

Data-Driven Discovery: The large datasets generated by HTE and automated synthesis can be analyzed using machine learning algorithms to identify trends and predict the outcomes of new reactions. This data-driven approach has the potential to revolutionize the way new synthetic methods are discovered and developed.

TechnologyApplication
High-Throughput Experimentation (HTE)Rapid screening of catalysts, ligands, and reaction conditions.
Automated Synthesis PlatformsUnattended execution of multi-step syntheses and reaction optimization.
Machine LearningAnalysis of large datasets to predict reaction outcomes and guide experimental design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-difluoro-4-methoxy-3-nitrobenzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, substituted benzaldehydes are refluxed with precursors like triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–18 hours, followed by solvent evaporation and filtration . Optimization involves adjusting stoichiometry, temperature (e.g., 75–120°C), and catalysts (e.g., SnCl₂ for nitro group reduction) . Purity is enhanced via recrystallization or column chromatography.

Q. Which analytical techniques are most effective for characterizing structural and electronic properties?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and substituent orientation using SHELX software for refinement .
  • NMR spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR identify fluorine and methoxy group environments (e.g., δ 10–12 ppm for aldehydes, δ 3.8–4.0 ppm for methoxy) .
  • HPLC-MS : Monitor nitro group stability under varying pH (e.g., C18 column, acetonitrile/water gradient).

Advanced Research Questions

Q. How do electronic effects of fluorine and nitro groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The meta-directing nitro and ortho/para-directing fluorine groups create electron-deficient aromatic systems. Computational DFT studies (e.g., Gaussian09) predict electrophilic substitution sites, validated experimentally via regioselective Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₄, boronic acids in THF/Na₂CO₃) . Kinetic studies (UV-Vis monitoring) show nitro reduction (e.g., H₂/Pd-C) precedes methoxy deprotection in multistep syntheses .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives?

  • Methodological Answer : Discrepancies arise from competing side reactions (e.g., aldehyde oxidation under basic conditions). Mitigation strategies include:

  • DoE (Design of Experiments) : Screen temperature, solvent polarity (DMF vs. ethanol), and protecting groups (e.g., TBS for methoxy) .
  • In-situ monitoring : Use FTIR to track nitro group conversion (∼1520 cm1^{-1} peak) and HPLC to quantify intermediates .

Q. How can computational models predict biological activity or material properties?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., cytochrome P450) using PubChem 3D conformers .
  • QSAR studies : Correlate Hammett σ constants of substituents (fluoro: σm_m = 0.34, nitro: σp_p = 0.82) with biofilm inhibition % .
  • DFT calculations : Optimize HOMO-LUMO gaps (∼4.5 eV) for OLED material potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.